Phenol, 4,4'-(1-methylethylidene)bis(2,6-dibromo-, polymer with (chloromethyl)oxirane
Overview
Description
This compound is a polymer of 4,4’-di(1-methylethyl)-2,6-dibromophenol, chloromethyl oxirane, and 4,4’-di(1-methylethyl)phenol . It is also known as Bisphenol A, epoxy chloropropane, and tetrabromobisphenol A . The molecular formula is C33H33Br4ClO5, and it has a molecular weight of 864.69 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4’-di(1-methylethyl)-2,6-dibromophenol with chloromethyl oxirane to form a polymer . Additionally, 4,4’-di(1-methylethyl)phenol can also react to form a polymer known as tetrabromobisphenol A .Chemical Reactions Analysis
The primary chemical reactions involved in the formation of this compound are polymerization reactions. These reactions involve the formation of covalent bonds between monomer units, resulting in the formation of a larger, more complex molecule .Physical And Chemical Properties Analysis
This compound has a density of 1.43 g/cm3 . Other physical and chemical properties would depend on the specific characteristics of the polymer, including its degree of polymerization and the arrangement of its monomer units.Scientific Research Applications
1. Application in Synthesis of Aromatic Copolyethers
Aromatic copolyethers containing 1,3,4-oxadiazole rings and phthalide groups have been prepared using phenolphthalein and bisphenols such as 4,4′-isopropylidenediphenol. These polymers are soluble in polar solvents and show high thermal stability, with decomposition temperatures above 400°C. They can be cast into thin flexible films with good electrical insulating properties, suggesting potential applications in electronics (Hamciuc et al., 2008).
2. Utilization in Oxidative Polymerization
2,6-bis(3-methyl-2-butenyl)phenol has been oxidatively polymerized using copperpyridine catalysts to yield polymers with potential for chemical modifications like bromine addition or graft-polymerization. This indicates its use in creating polymers with specific functionalities (Nishide et al., 1981).
3. Thermal Characterization in Polymer Synthesis
The thermal properties of polymers synthesized from 2,6-bis(1-methylethyl)phenol have been studied. These polymers exhibit high thermal stability, with glass transition temperatures around 425.5 K, indicating their suitability in high-temperature applications (Jauhiainen, 1983).
4. In the Creation of Cyclopentyl Cardo-Type Polyimides
Cyclopentyl cardo-type polyimides have been synthesized using bisphenol derivatives. These polymers demonstrate tensile properties and solubility in organic solvents, highlighting their potential use in materials engineering and gas separation technologies (Yeh et al., 2019).
5. In Poly(Azomethine Sulfone)s Synthesis
Poly(azomethine sulfone)s, synthesized from bis(4-chlorophenyl)sulfone and bisphenols, show semiconducting properties. Their electrical conductivity and Seebeck coefficient suggest applications in electronic devices and materials science (Rusu et al., 2007).
properties
IUPAC Name |
2-(chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br4O2.C3H5ClO/c1-15(2,7-3-9(16)13(20)10(17)4-7)8-5-11(18)14(21)12(19)6-8;4-1-3-2-5-3/h3-6,20-21H,1-2H3;3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGGCMXJUHYWMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br.C1C(O1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br4ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40039-93-8, 72318-89-9, 72318-88-8 | |
Record name | Epichlorohydrin-tetrabromobisphenol A copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40039-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether, styrenated | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72318-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4,4′-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane, bromophenyl 2-oxiranylmethyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72318-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00911501 | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19731 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol | |
CAS RN |
40039-93-8, 110120-99-5 | |
Record name | 3,5,3',5'-Tetrabromobisphenol A, epichlorohydrin polymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040039938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2,6-dibromophenol)--2-(chloromethyl)oxirane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',6,6'-Tetrabromo-4,4'-isopropylidenediphenol, oligomeric reaction products with 1-chloro-2,3-epoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.